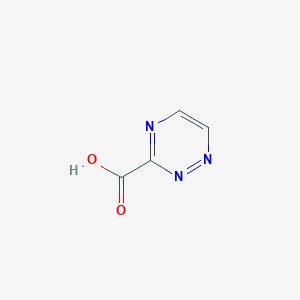

1,2,4-Triazine-3-carboxylic acid

Übersicht

Beschreibung

1,2,4-Triazine-3-carboxylic acid is a heterocyclic compound that contains three nitrogen atoms and one carboxylic acid group within a six-membered ring structure. This compound is part of the broader class of triazines, which are known for their diverse chemical properties and significant biological activities . The presence of nitrogen atoms in the ring structure makes this compound an important scaffold in medicinal chemistry and various industrial applications .

Vorbereitungsmethoden

The synthesis of 1,2,4-triazine-3-carboxylic acid typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones . One common method includes the reaction of aminoguanidine bicarbonate with oxalic acid to form 5-amino-1,2,4-triazole-3-carboxylic acid, which is then converted to this compound through diazotriazole intermediates . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity .

Analyse Chemischer Reaktionen

1,2,4-Triazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Substitution Reactions:

Cycloaddition Reactions: The compound can participate in inverse electron demand Diels-Alder reactions with electron-rich dienophiles, forming bicyclic intermediates that extrude nitrogen gas to yield aromatic products.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and dienophiles. Major products formed from these reactions often include substituted triazines and fused ring systems .

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazine-3-carboxylic acid and its derivatives have a variety of applications, particularly in therapeutic chemistry, antimicrobial research, and material science. These applications stem from the unique structural and chemical properties of triazines, making them valuable in developing new drugs and materials .

Antimicrobial Activity: Derivatives of 1,2,4-triazine-2-carboxylic acid have shown antibacterial and antitubercular activities . Specifically, compounds containing a terminal amide fragment exhibit broad-spectrum antibacterial activity . One compound displayed in vitro antitubercular activity against Mycobacterium smegmatis and better growth inhibition activity of leucyl-tRNA synthetase . The presence of electron-withdrawing groups in the phenyl ring generally increases the antibacterial activity of these compounds .

G-Protein Coupled Receptor Research: 1,2,4-Triazines are used in investigating the structure-activity relationship of G-protein-coupled receptors, particularly GPR84, which is implicated in inflammatory and fibrotic diseases .

Synthesis of Triazole Derivatives: 1,2,4-Triazine derivatives are synthesized through multi-step procedures involving S-alkylated derivatives and intramolecular cyclization . These processes yield novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which are characterized using 1H-NMR, 13C-NMR, and HRMS spectra .

Pyrazolopyrimidine Synthesis : Triazines, specifically pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, are used as scaffolds for creating novel CDK2 inhibitors . These compounds have demonstrated significant cytotoxic activities against various cancer cell lines, including breast cancer, hepatocellular carcinoma, and colorectal carcinoma . Molecular docking studies have confirmed their good fit into the CDK2 active site, indicating their potential as antitumor agents .

Wirkmechanismus

The mechanism of action of 1,2,4-triazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the triazine ring facilitate binding to these targets, leading to inhibition or modulation of their activity . This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1,2,4-Triazine-3-carboxylic acid can be compared to other triazine derivatives, such as 1,3,5-triazine and 1,2,3-triazine. While all these compounds share a triazine ring structure, their chemical properties and biological activities differ due to the position of nitrogen atoms and the presence of additional functional groups . For example, 1,3,5-triazine is commonly used in the production of melamine resins, whereas 1,2,3-triazine is less commonly encountered in industrial applications . The unique arrangement of nitrogen atoms in this compound contributes to its distinct reactivity and potential for diverse applications .

Biologische Aktivität

1,2,4-Triazine-3-carboxylic acid is a member of the triazine family, which is characterized by a six-membered heterocyclic ring containing three nitrogen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The structural versatility of 1,2,4-triazines allows for the modification of their biological profiles, making them valuable in drug development.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazine exhibit potent anticancer properties. For instance, a study reported that certain imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines derived from 1,2,4-triazine showed high antiproliferative effects against various human cancer cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions on the triazine ring significantly enhance anticancer activity (Arshad et al., 2020) .

Antibacterial Activity

The antibacterial potential of 1,2,4-triazine derivatives has also been extensively studied. A recent investigation revealed that compounds featuring a carboxylic acid moiety at position 3 exhibited superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin. The presence of electronegative groups was found to enhance this activity through improved interaction with bacterial targets (Zhang et al., 2024) .

Antifungal and Antiviral Properties

1,2,4-Triazine derivatives have shown promising antifungal and antiviral activities as well. For example, certain compounds were effective against various fungal strains and displayed antiviral effects against HIV and other viruses. The mechanisms often involve interference with nucleic acid synthesis or disruption of cellular integrity (Arshad et al., 2020) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key factors affecting its efficacy include:

- Substituent Position : Variations in the position of functional groups on the triazine ring can lead to significant differences in biological activity.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the compound's interaction with biological targets.

- Hybrid Structures : Combining triazine with other heterocycles has been shown to enhance pharmacological profiles (de Souza et al., 2019) .

Study on Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized a series of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines and evaluated their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest (Zhang et al., 2020) .

Investigation of Antibacterial Properties

Another study focused on the synthesis and evaluation of novel thiazolo[3,2-b]-1,2,4-triazine derivatives. These compounds were tested against multiple bacterial strains and showed remarkable antibacterial activity compared to standard treatments. The docking studies suggested that the carboxylic acid moiety plays a crucial role in binding interactions with bacterial enzymes (Zhang et al., 2024) .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Line | Activity Level |

|---|---|---|---|

| Anticancer | Imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines | Various human cancer cell lines | High |

| Antibacterial | Thiazolo[3,2-b]-1,2,4-triazines | Staphylococcus aureus, E. coli | Excellent |

| Antifungal | Various derivatives | Fungal strains | Moderate to High |

| Antiviral | Selected derivatives | HIV | Moderate |

Eigenschaften

IUPAC Name |

1,2,4-triazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-4(9)3-5-1-2-6-7-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVCKNCXOXSKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631718 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6498-04-0 | |

| Record name | 1,2,4-Triazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to 1,2,4-Triazine-3-carboxylic acid and its derivatives?

A1: While the provided abstracts don't detail the synthesis of the acid itself, they highlight its use as a starting material for various derivatives. For instance, researchers have successfully synthesized esters like the methyl and t-butyl esters of this compound []. These esters and the acid itself can then be further modified to generate a library of compounds with diverse properties. One study describes the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines starting from the corresponding 3-carboxylic acid derivative [, ].

Q2: How does the structure of this compound lend itself to the development of diverse derivatives?

A2: The presence of the carboxylic acid group allows for a wide range of chemical modifications. It can be readily converted to esters, amides, hydrazides, and other derivatives, each possessing unique chemical properties. Furthermore, the triazine ring itself can be substituted at various positions, further expanding the possibilities for structural diversity. For example, researchers have synthesized compounds incorporating a pyrazolo[5,1-c]-1,2,4-triazine moiety, highlighting the versatility of this scaffold [, ].

Q3: What analytical techniques are typically used to characterize this compound and its derivatives?

A3: Mass spectrometry plays a crucial role in characterizing this compound and its derivatives. Researchers have analyzed the fragmentation patterns of these compounds using mass spectrometry to elucidate their structures and identify key structural features []. Other techniques likely employed include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Q4: Have any potential applications been explored for this compound derivatives?

A4: Research suggests that this compound derivatives hold promise in various fields. Studies have investigated their antimicrobial activity against a range of microorganisms, demonstrating the potential of this class of compounds for developing new therapeutic agents [, ]. Additionally, researchers have explored incorporating these derivatives into electrospun fibers for applications like phosphate anion sensing [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.